N-(3-phenyl-1,2-oxazol-5-yl)-3-propoxybenzamide
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Overview
Description
N-(3-phenyl-1,2-oxazol-5-yl)-3-propoxybenzamide is a chemical compound with the molecular formula C22H26N4O8. It consists of a benzamide core with a 3-propoxy substituent and a 3-phenyl-1,2-oxazol-5-yl group attached to it
Preparation Methods
The synthetic routes for N-(3-phenyl-1,2-oxazol-5-yl)-3-propoxybenzamide involve specific reaction sequences
Synthesis: One possible method involves the condensation of 3-phenyl-1,2-oxazol-5-amine with 3-propoxybenzoic acid chloride. The reaction occurs under appropriate conditions (solvents, temperatures, and catalysts) to yield the desired product.
Chemical Reactions Analysis
Reactivity: N-(3-phenyl-1,2-oxazol-5-yl)-3-propoxybenzamide may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents: Reagents like oxidizing agents (e.g., KMnO), reducing agents (e.g., LiAlH), and nucleophiles (e.g., NaOH) can be employed.
Major Products: The specific products formed depend on the reaction conditions. For example, oxidation could lead to hydroxylated derivatives, while reduction might yield corresponding amines.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, stability, and potential as a building block for more complex molecules.
Biology and Medicine: Investigations focus on its biological activity, potential as a drug candidate, or use as a probe in biological studies.
Industry: It may find applications in materials science, such as polymers or liquid crystals.
Mechanism of Action
- The exact mechanism by which N-(3-phenyl-1,2-oxazol-5-yl)-3-propoxybenzamide exerts its effects remains an area of study. Researchers investigate its interactions with cellular targets and signaling pathways.
Comparison with Similar Compounds
- While I couldn’t find direct comparisons, it’s essential to explore related compounds with similar functional groups or structural motifs.
Remember that further research and experimental data are necessary to fully understand the compound’s properties and applications
Properties
Molecular Formula |
C19H18N2O3 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-(3-phenyl-1,2-oxazol-5-yl)-3-propoxybenzamide |
InChI |
InChI=1S/C19H18N2O3/c1-2-11-23-16-10-6-9-15(12-16)19(22)20-18-13-17(21-24-18)14-7-4-3-5-8-14/h3-10,12-13H,2,11H2,1H3,(H,20,22) |
InChI Key |
BAPQZLXEXXVMRP-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC(=NO2)C3=CC=CC=C3 |
Origin of Product |
United States |
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